N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE
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Overview
Description
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a cycloheptylidenehydrazino group, an oxoethyl group, and a dimethylphenyl group attached to a methanesulfonamide backbone
Preparation Methods
The synthesis of N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the cycloheptylidenehydrazino group: This step involves the reaction of cycloheptanone with hydrazine to form the cycloheptylidenehydrazine intermediate.
Introduction of the oxoethyl group: The oxoethyl group is introduced through a reaction with an appropriate oxoethylating agent.
Attachment of the dimethylphenyl group: This step involves the reaction of the intermediate with 2,6-dimethylphenyl isocyanate.
Formation of the methanesulfonamide backbone: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE can be compared with other similar compounds, such as:
N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide: This compound has a similar structure but with a cyclooctylidenehydrazino group instead of a cycloheptylidenehydrazino group.
N-[2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide: This compound has a methoxybenzylidenehydrazino group instead of a cycloheptylidenehydrazino group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H27N3O3S |
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Molecular Weight |
365.5g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H27N3O3S/c1-14-9-8-10-15(2)18(14)21(25(3,23)24)13-17(22)20-19-16-11-6-4-5-7-12-16/h8-10H,4-7,11-13H2,1-3H3,(H,20,22) |
InChI Key |
VYSYTMMNTUXOAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NN=C2CCCCCC2)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NN=C2CCCCCC2)S(=O)(=O)C |
Origin of Product |
United States |
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